molecular formula C14H10BrN3O4S2 B2467530 N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 1021131-93-0

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide

Cat. No. B2467530
CAS RN: 1021131-93-0
M. Wt: 428.28
InChI Key: PUIIIUSNJRWNLB-UHFFFAOYSA-N
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Description

The compound “N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide” is a complex organic molecule. It contains several functional groups, including a bromothiophene, an oxadiazole, and a methylsulfonyl group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine atom on the thiophene ring, which is a good leaving group, and the oxadiazole ring, which can participate in various reactions .


Physical And Chemical Properties Analysis

Some physical and chemical properties like density, boiling point, and molecular weight can be predicted or calculated based on the structure of the compound .

Scientific Research Applications

Anticancer Activity

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide and its derivatives have shown promising results in anticancer research. A study by Ravinaik et al. (2021) revealed that substituted benzamides, including similar compounds, demonstrated moderate to excellent anticancer activity against various cancer cell lines. These results indicate the potential of these compounds in developing new anticancer therapies.

Anti-Tubercular Activity

Compounds structurally related to this compound have been evaluated for their anti-tubercular properties. Research by Dighe et al. (2012) synthesized and tested a series of benzamide derivatives, demonstrating effectiveness against Mycobacterium tuberculosis, the causative agent of tuberculosis. This highlights the compound's potential in tuberculosis treatment.

Crystal Structure and Biological Studies

The crystal structures and biological activities of 1,3,4-oxadiazole derivatives, closely related to the compound , have been extensively studied. For instance, Karanth et al. (2019) investigated the crystal structure and biological properties, including antioxidant and antibacterial activities, of these derivatives. Such studies contribute to understanding the structural basis of the compound's biological activities.

Antibacterial Activity

N-substituted derivatives of similar compounds have been synthesized and evaluated for their antibacterial properties. Khalid et al. (2016) demonstrated that these derivatives exhibit moderate to significant antibacterial activity. This suggests potential applications in combating bacterial infections.

Corrosion Inhibition

The compound's derivatives have been studied for their corrosion inhibition properties. Research by Ammal et al. (2018) indicates that 1,3,4-oxadiazole derivatives can effectively inhibit corrosion in metals, which is valuable in industrial applications.

Anti-Inflammatory and Anti-Cancer Agents

Derivatives of the compound have been synthesized and evaluated for their potential as anti-inflammatory and anti-cancer agents. A study by Gangapuram & Redda (2009) synthesized N-substituted benzamide/benzene sulfonamides and found them effective in these roles, indicating the compound's utility in developing new pharmaceuticals.

properties

IUPAC Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O4S2/c1-24(20,21)9-4-2-8(3-5-9)12(19)16-14-18-17-13(22-14)10-6-7-11(15)23-10/h2-7H,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIIIUSNJRWNLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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